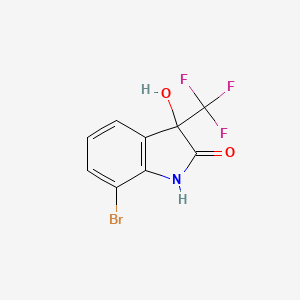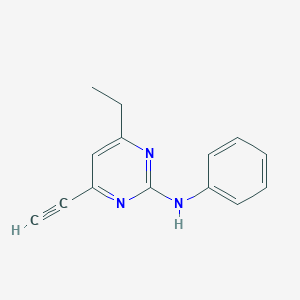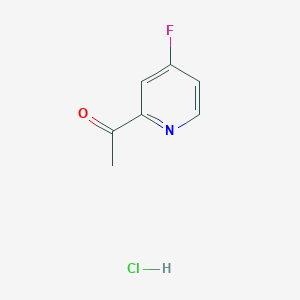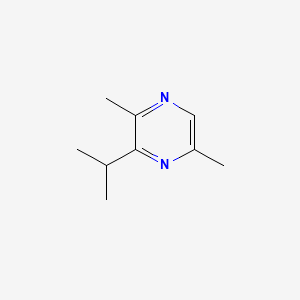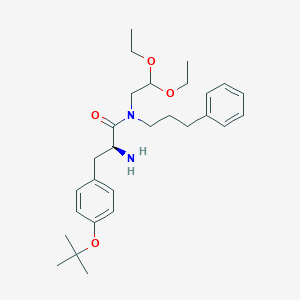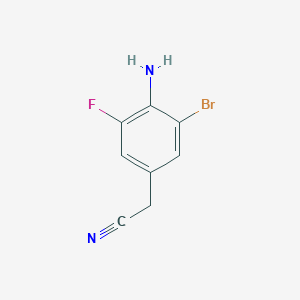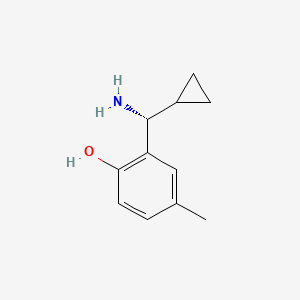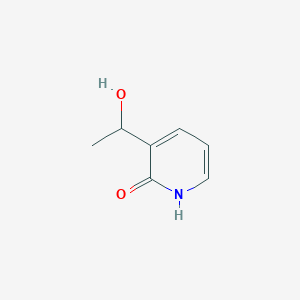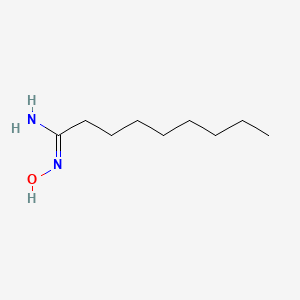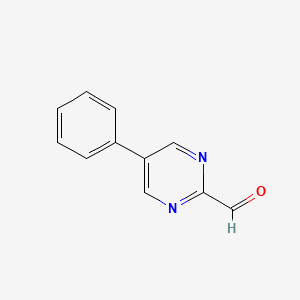
5-Phenylpyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpyrimidine-2-carbaldehyde: is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpyrimidine-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the aldehyde group into the pyrimidine ring . The reaction conditions often require refluxing the reactants in an appropriate solvent like DMSO (dimethyl sulfoxide) to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward procedure. Optimization of reaction parameters, such as temperature and solvent choice, can enhance yield and purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Organolithium reagents or halogenated pyrimidines for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Phenylpyrimidine-2-carboxylic acid.
Reduction: 5-Phenylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Phenylpyrimidine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties .
Industry: The compound’s versatility extends to industrial applications, where it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Phenylpyrimidine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylpyrimidine-5-carbaldehyde
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- 7-Oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde
Comparison: 5-Phenylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, 2-Phenylpyrimidine-5-carbaldehyde has the aldehyde group at a different position, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
5-phenylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
PSBCJDSTLVDCGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


